(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
CAS No.: 1213955-04-4
Cat. No.: VC20361481
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213955-04-4 |
|---|---|
| Molecular Formula | C9H13FN2 |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | (1R)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
| Standard InChI Key | AZWZWUKMKCZLQC-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)[C@H](CN)N)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CN)N)F |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The ethane-1,2-diamine moiety is attached to the phenyl ring at the 1-position, creating a chiral center at the benzylic carbon. The (1R) configuration confers specific stereochemical properties critical for interactions in asymmetric synthesis and drug design .
Key Structural Components:
-
Aromatic Core: A 3-fluoro-4-methylphenyl group provides electronic and steric modulation.
-
Diamine Backbone: The ethane-1,2-diamine group enables chelation and hydrogen bonding.
-
Chirality: The R-configuration influences enantioselective reactions and biological activity .
Stereochemical Comparison
The enantiomer (1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine (PubChem CID: 55278982) shares identical physical properties but exhibits opposite optical activity. Such enantiomers are pivotal in studying structure-activity relationships, as biological systems often exhibit distinct responses to each form .
Synthesis and Manufacturing
Example Protocol for Related Diamines:
A reported synthesis of 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine involves:
-
Condensation of cyclohexanone with ammonium acetate in acetic acid.
-
Reduction using lithium in ammonia/ethanol.
-
Resolution with L-(+)-tartaric acid to isolate enantiomers .
Challenges in Synthesis
-
Stereocontrol: Achieving high enantiomeric excess (ee) requires optimized catalysts or resolving agents.
-
Functional Group Sensitivity: The fluorine and methyl groups may necessitate protective strategies during reactions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s chiral diamine structure makes it a candidate for:
-
Anticancer Agents: As a ligand in platinum-based therapies.
-
Antiviral Drugs: Potential backbone for protease inhibitors.
-
Neurological Therapeutics: Modulating neurotransmitter systems .
Catalysis
In asymmetric catalysis, the diamine moiety can coordinate metals to form chiral complexes, enhancing enantioselectivity in reactions such as:
-
Hydrogenation of ketones.
-
Epoxidation of alkenes.
Material Science
The aromatic and amine functionalities enable incorporation into:
-
Polymer Networks: Crosslinking agents for high-performance resins.
-
Ligands for Metal-Organic Frameworks (MOFs): Tailoring porosity and reactivity.
Analytical Characterization
Spectroscopic Data
While specific spectra for this compound are unavailable, related diamines are characterized by:
-
NMR: Aromatic protons ( ppm), amine protons ( ppm).
Chromatographic Methods
-
HPLC: Chiral stationary phases (e.g., amylose derivatives) resolve enantiomers.
-
GC-MS: Volatile derivatives (e.g., trifluoroacetyl) enhance detection .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.21 g/mol | |
| CAS Number | 1213955-04-4 | |
| Chiral Center | (1R) Configuration |
Challenges and Limitations
Stability Issues
-
Oxidative Degradation: Primary amines are prone to oxidation, requiring inert storage conditions.
-
Hygroscopicity: May necessitate desiccants or anhydrous solvents during handling.
Scalability
Multistep syntheses with chiral resolutions often suffer from low yields, complicating industrial-scale production .
Future Directions
Synthetic Improvements
-
Enzymatic Resolution: Lipases or esterases for greener enantiomer separation.
-
Flow Chemistry: Enhanced control over reaction parameters to improve ee .
Expanding Applications
-
Bioconjugation: Developing antibody-drug conjugates (ADCs) using amine-reactive linkers.
-
Photodynamic Therapy: Incorporating into photosensitizers for targeted cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume